molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6

(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate

Cat. No. B2811305
CAS RN: 137741-19-6
M. Wt: 331.22
InChI Key: YLXJMMAQNAWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H15BrO3S. It has a molecular weight of 331.22. The compound is related to “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate”, which is a colorless to white to yellow solid or semi-solid or liquid .


Molecular Structure Analysis

The InChI code for the related compound “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate” is 1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Chemical Structure and Properties

The compound (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate showcases a complex structure and unique chemical properties. For instance, the related compound Betulin 3,28-di-O-tosylate, with a similar tosylmethyl substituent, exhibits specific conformational arrangements, with its cyclohexane rings adopting chair conformations and the cyclopentane ring adopting a twisted envelope conformation. This intricate structure facilitates the formation of a three-dimensional network through multiple weak hydrogen bonds in the crystal form (Peipiņš et al., 2014).

Synthetic Applications

In synthetic chemistry, compounds structurally related to this compound serve as pivotal intermediates. For example, Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a resembling sulfonyl group, acts as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts (Vasin et al., 2016). Additionally, this compound undergoes reactions to produce novel structures, indicating its potential as a versatile building block in organic synthesis (Vasin et al., 2017).

Photophysical and Photochemical Properties

In the realm of photophysical and photochemical research, derivatives of 4-methylbenzenesulfonate are employed. The novel zinc phthalocyanine derivatives, for instance, exhibit remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them highly suitable for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

Construction of Molecular Structures

Compounds with a similar structure are also instrumental in the construction of large molecular structures. A study described the synthesis of benzene derivatives with long rigid arms, intended as connectors for constructing large molecular structures. This synthesis utilized a convergent approach involving copper-free Pd-mediated coupling, highlighting the role of such compounds in intricate molecular architecture (Schwab et al., 2002).

Corrosion Inhibition

In the field of materials science, derivatives of 4-methylbenzenesulfonate demonstrate utility as corrosion inhibitors. The compound 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, for instance, effectively inhibits the corrosion of stainless steel in an acidic medium. Its adsorption onto the stainless steel surface follows the Langmuir adsorption model, indicating its potential in corrosion protection applications (Ehsani et al., 2014).

properties

IUPAC Name

(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJMMAQNAWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.